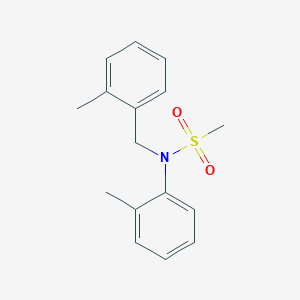
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide, also known as BDMC, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. BDMC is a member of the benzamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide has also been shown to induce oxidative stress and DNA damage, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide can inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases. N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide in lab experiments is that it has been shown to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide. One area of research is the development of N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential of N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide as a therapeutic agent for the treatment of viral infections. Finally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide and its potential applications in the field of medicinal chemistry.
Synthesis Methods
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2,6-dimethylphenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-bromo-2,6-dimethylphenol with 4-methoxybenzoyl isocyanate or the reaction of 4-bromo-2,6-dimethylphenol with 4-methoxybenzoyl azide.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. In particular, N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide has been studied for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide can induce apoptosis, inhibit cell growth, and reduce tumor size in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-8-13(17)9-11(2)15(10)18-16(19)12-4-6-14(20-3)7-5-12/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFRBBGTAIHMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)




![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)